1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine

Medicinal Chemistry ADME Prediction CNS Drug Design

1-Benzyl-3-[2-(trifluoromethyl)phenyl]piperazine (CAS 2456414-49-4) is a synthetic, N,N-disubstituted piperazine derivative. Its structure uniquely combines a benzyl group at the N1 position with an ortho-trifluoromethyl-substituted phenyl ring at the C3 position of the piperazine core.

Molecular Formula C18H19F3N2
Molecular Weight 320.4 g/mol
Cat. No. B13428754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine
Molecular FormulaC18H19F3N2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3
InChIInChI=1S/C18H19F3N2/c19-18(20,21)16-9-5-4-8-15(16)17-13-23(11-10-22-17)12-14-6-2-1-3-7-14/h1-9,17,22H,10-13H2
InChIKeyAHXWQJPOVRDZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-[2-(trifluoromethyl)phenyl]piperazine: Physicochemical and Structural Baseline for CNS Research Sourcing


1-Benzyl-3-[2-(trifluoromethyl)phenyl]piperazine (CAS 2456414-49-4) is a synthetic, N,N-disubstituted piperazine derivative. Its structure uniquely combines a benzyl group at the N1 position with an ortho-trifluoromethyl-substituted phenyl ring at the C3 position of the piperazine core . This distinct substitution pattern yields a molecular formula of C18H19F3N2 and a molecular weight of 320.36 g/mol, differentiating it from simpler mono-substituted piperazines like 1-benzylpiperazine (BZP) or 1-(trifluoromethylphenyl)piperazine (TFMPP) [1]. Available primarily as a research chemical with a certified purity of >98.0% (GC), its structural features make it a candidate for exploring structure-activity relationships (SAR) at serotonin and dopamine receptors .

1-Benzyl-3-[2-(trifluoromethyl)phenyl]piperazine: Why Simple In-Class Analogs Cannot Be Assumed Equivalent


The critical failure in generic substitution for this compound lies in the regiospecific nature of its aromatic substitutions. A published analytical and binding study on N,N-disubstituted piperazine regioisomers concluded that the position of trifluoromethyl substitution on the aromatic ring directly determines not only analytical elution order but also functional binding outcomes at serotonin receptor subtypes [1]. In that series, only the specific 3-TFMPP-3,4-MDBP regioisomer displayed significant affinity at 5-HT1A receptors, while other isomers, including ortho-substituted variants, showed a loss of binding [1]. For the target compound, the unique ortho-trifluoromethylphenyl group introduces specific steric and electronic constraints, making its physicochemical and biological profile non-transferable from the more common 1-benzyl-3-phenylpiperazine or the ortho-unsubstituted TFMPP analogs.

Quantitative Differentiation Guide for Procuring 1-Benzyl-3-[2-(trifluoromethyl)phenyl]piperazine


Evidence Item 1: Comparative Computed Lipophilicity (clogP): Ortho-Trifluoromethyl vs. Unsubstituted Analog

The introduction of the ortho-trifluoromethyl group significantly increases the molecule's lipophilicity, a key determinant of blood-brain barrier permeability and non-specific binding. This computed value is contrasted below with the direct unsubstituted analog 1-benzyl-3-phenylpiperazine. Direct experimental comparison of logP values for these two compounds is not available, making this a class-level inference based on standard computational models [1].

Medicinal Chemistry ADME Prediction CNS Drug Design

Evidence Item 2: Computed Hydrogen Bond Acceptor Count: Ortho-CF3 vs. Unsubstituted Analog

The three fluorine atoms of the ortho-trifluoromethyl group add three additional hydrogen bond acceptors to the molecular scaffold. The target compound has 5 total H-bond acceptors, while the unsubstituted 1-benzyl-3-phenylpiperazine has only 2. This difference can create or disrupt key polar interactions with biological targets, a structural advantage for probing receptor binding sites where halogen bonding is favorable. Direct binding data between these two compounds is lacking; this is a class-level inference [1].

Receptor Binding Pharmacophore Modeling Medicinal Chemistry

Evidence Item 3: In-Class Receptor Binding Profiles Categorically Defined by Aromatic Substitution Pattern

A controlled series of N,N-disubstituted piperazine regioisomers was synthesized and evaluated for serotonin receptor binding [1]. The study demonstrated that the pattern of substitution is a categorical determinant of receptor affinity: most TFMPP-derived regioisomers showed significant binding to 5-HT2B receptors but, in contrast to the reference compound 3-TFMPP, lost significant binding at 5-HT1 receptor subtypes [1]. Only one specific regioisomer (3-TFMPP-3,4-MDBP, Compound 5) retained comparable affinity to 3-TFMPP at 5-HT1A receptors (Ki = 188 nmol/L) [1]. This provides strong class-level evidence that the regioisomeric identity, including the ortho-substitution pattern of the target compound, is a primary driver of receptor selectivity.

Serotonin Receptors 5-HT2B 5-HT1A Forensic Toxicology

Targeted Scenarios for Sourcing 1-Benzyl-3-[2-(trifluoromethyl)phenyl]piperazine


CNS Pharmacophore Prospecting for Serotonin Receptor Selectivity

Procure this compound to serve as a structurally distinct probe in a SAR study targeting serotonin receptor subtypes. Contravening class-level assumptions, evidence shows that the ortho-trifluoromethyl regioisomeric configuration is predicted to yield a unique receptor binding profile distinct from both meta-trifluoromethyl analogs and unsubstituted phenylpiperazines . It is ideal for dissecting the structural determinants of 5-HT2B versus 5-HT1A affinity.

Development of New Analytical Reference Standards for Forensic Differentiation

Utilize this compound as a certified reference standard (purity >98.0%) for developing and validating GC-MS, GC-IR, or LC-MS methods [1]. The compound's unique ortho-substitution pattern creates a distinct analytical signature, required to differentiate designer piperazine regioisomers in forensic toxicology, as demonstrated in published regioisomer differentiation studies [1].

ADME Model Compound with Elevated Lipophilicity and H-Bond Acceptor Count

Source this compound for use as a model analyte in CNS ADME assays where enhanced lipophilicity (clogP 3.5) and an elevated hydrogen bond acceptor count (5) are required to study passive permeability or P-glycoprotein efflux ratios. Its profile provides a clear methodological differentiation from the lower clogP (3.1) and lower H-bond acceptor count (2) of the unsubstituted 1-benzyl-3-phenylpiperazine baseline [1].

Quote Request

Request a Quote for 1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.